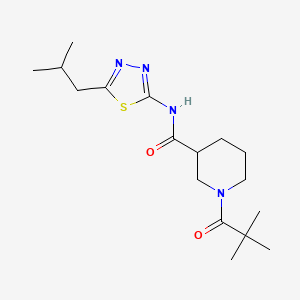![molecular formula C11H7F3N4 B4510245 8-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B4510245.png)
8-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinolin-3-amine
Description
The compound 8-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinolin-3-amine belongs to a class of compounds that have garnered interest due to their diverse biological and pharmacological activities. While the specific compound's detailed introduction isn't directly available, the research on closely related pyrazoloquinolin derivatives highlights their significance in medicinal chemistry.
Synthesis Analysis
The synthesis of related pyrazoloquinolin derivatives involves catalyst-free cyclocondensation of 1,3-diketones, 3-methyl-1-phenyl-1H-pyrazole-5-amine, and arylglyoxals under mild conditions, leading to good to high yields of structurally diverse derivatives. This approach underscores the importance of efficient, catalyst-free synthetic routes for generating bioactive pyrazoloquinolin derivatives (Ezzati et al., 2017).
Molecular Structure Analysis
While specific analyses on 8-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinolin-3-amine's molecular structure are not found, studies on similar compounds reveal complex molecular interactions and structural features critical for their biological activities. For instance, NMR spectroscopic and quantum chemical studies on 1H-pyrazolo[3,4-b]quinoxalines provide insights into molecular structures and the effects of different substitutions on their properties (Heydenreich et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of pyrazoloquinolin derivatives includes their synthesis via multi-component reactions and modifications to introduce various functional groups. These reactions often utilize microwave-assisted synthesis, highlighting the efficiency of modern synthetic techniques in producing these compounds (Peng et al., 2009).
Physical Properties Analysis
Physical property analyses of pyrazoloquinolin derivatives are crucial for understanding their solubility, stability, and overall behavior in biological systems. The synthesis and structural elucidation of these compounds, including detailed NMR spectroscopic investigations, provide essential data for assessing their physical properties.
Chemical Properties Analysis
The chemical properties of pyrazoloquinolin derivatives, including their reactivity towards different reagents, stability under various conditions, and interaction with biological targets, are fundamental aspects of their research. Studies involving the synthesis and evaluation of these compounds for potential antibacterial and anticancer activities offer insights into their chemical behavior and utility in medicinal chemistry (Bonacorso et al., 2016).
properties
IUPAC Name |
8-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinolin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N4/c12-11(13,14)5-1-2-8-6(3-5)9-7(4-16-8)10(15)18-17-9/h1-4H,(H3,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBRDMUOQBDTOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C3C(=C2C=C1C(F)(F)F)NN=C3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S*,4S*)-2-[4-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B4510164.png)
![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B4510172.png)

![6-chloro-7-methyl-N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B4510187.png)
![N-cycloheptyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B4510202.png)
![N-[2-(2-methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B4510204.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-4-pentenamide](/img/structure/B4510213.png)
![4-[4-(4-chlorophenyl)-1-piperazinyl]tetrahydro-3-thiopheneol 1,1-dioxide](/img/structure/B4510215.png)

![4-{4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanoyl}-2-phenylmorpholine](/img/structure/B4510228.png)
![N-[2-(tetrahydro-2-furanyl)-1H-benzimidazol-6-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B4510248.png)

![2-[6-oxo-3-(4-thiomorpholinyl)-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B4510257.png)
![2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B4510266.png)